N-cyclohexyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
CAS No.:
Cat. No.: VC15203706
Molecular Formula: C22H25NO4
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25NO4 |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | N-cyclohexyl-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
| Standard InChI | InChI=1S/C22H25NO4/c1-13-12-26-19-11-20-18(10-17(13)19)14(2)16(22(25)27-20)8-9-21(24)23-15-6-4-3-5-7-15/h10-12,15H,3-9H2,1-2H3,(H,23,24) |
| Standard InChI Key | VRCPTQINQLRHPD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4CCCCC4)C |
Introduction
N-cyclohexyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound featuring a unique structural arrangement. It belongs to the class of furochromenes, characterized by a fused furan and chromene ring system. The compound includes a cyclohexyl group attached to a propanamide moiety, which is linked to a furochromenone core. This core contains a 3,5-dimethyl substituent and an oxo group at the 7-position, contributing to its chemical diversity and potential biological activity.
Synthesis
The synthesis of N-cyclohexyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactions. These processes often include cyclization and acylation steps, utilizing various precursors to form the desired structure. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Biological Activity and Potential Applications
N-cyclohexyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is of interest in medicinal chemistry due to its potential interactions with biological targets. It may bind to enzymes or receptors involved in inflammatory pathways or cancer cell proliferation, suggesting applications in pharmaceuticals and biochemistry.
| Potential Application | Mechanism of Action |
|---|---|
| Anti-inflammatory | Interaction with inflammatory pathways |
| Anticancer | Inhibition of cancer cell proliferation |
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